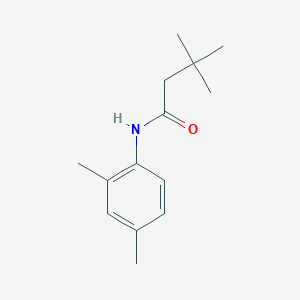![molecular formula C18H16N2O2S B263148 Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)
Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate is a chemical compound with the molecular formula C18H16N2O2S. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate typically involves the reaction of 3-methyl-2-quinoxalinylmethyl chloride with methyl 2-mercaptobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxaline derivatives.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Carboxylic acids.
Applications De Recherche Scientifique
Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the compound may interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}quinoxaline
- (3-Methyl-2-quinoxalinyl)methyl 3-[(methylsulfinyl)methyl]benzoate
- Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}phenyl ether
Uniqueness
Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate is unique due to its specific combination of a quinoxaline moiety and a benzoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities set it apart from similar compounds .
Propriétés
Formule moléculaire |
C18H16N2O2S |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
methyl 2-[(3-methylquinoxalin-2-yl)methylsulfanyl]benzoate |
InChI |
InChI=1S/C18H16N2O2S/c1-12-16(20-15-9-5-4-8-14(15)19-12)11-23-17-10-6-3-7-13(17)18(21)22-2/h3-10H,11H2,1-2H3 |
Clé InChI |
MZUILEPRUHULHH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=CC=CC=C3C(=O)OC |
SMILES canonique |
CC1=NC2=CC=CC=C2N=C1CSC3=CC=CC=C3C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)


![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)








